1-Hexyl-2,3-dimethylimidazolium bromide

Overview

Description

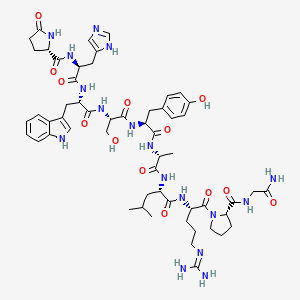

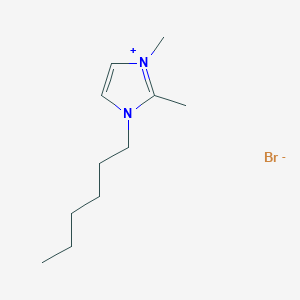

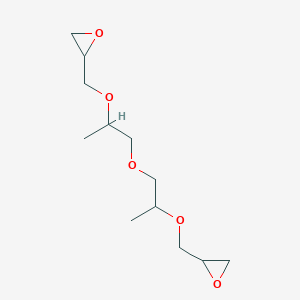

1-Hexyl-2,3-dimethylimidazolium bromide is a compound with the molecular formula C11H21BrN2 and a molecular weight of 261.21 . It is used in industrial processes and released into the environment .

Synthesis Analysis

The synthesis of 1-hexyl-2,3-dimethylimidazolium bromide involves the use of 1,2-dimethylimidazole . The process is carried out in a round bottom flask .Molecular Structure Analysis

The molecular structure of 1-hexyl-2,3-dimethylimidazolium bromide is characterized by layers of cations and anions stacked upon one another in a three-dimensional manner with several non-covalent interactions .Scientific Research Applications

Toxicological Studies

1-Hexyl-2,3-dimethylimidazolium bromide, as part of the imidazolium bromide ionic liquids family, has been studied for its toxicological effects on freshwater fish, Carassius auratus. Research demonstrated potential biotoxicity indicated by changes in various biochemical biomarkers in the liver of these fish when exposed to different concentrations of the compound. This study also included quantum chemical calculations to interpret the experimental results and provide insights into the environmental behavior and fate of these ionic liquids (Wang et al., 2014).

Material Synthesis

This compound has been used as a template in the synthesis of periodic mesoporous organosilica (PMO) materials. The use of 1-Hexyl-2,3-dimethylimidazolium bromide as a template allowed for successful synthesis and characterization of these materials under basic conditions, indicating its potential utility in material science (Lee et al., 2004).

Synthesis Methods

The compound has been synthesized using microwave irradiation, offering a significant reduction in reaction time compared to conventional methods. This method's efficiency in synthesizing various ionic liquid intermediates, including 1-Hexyl-2,3-dimethylimidazolium bromide, showcases its potential in industrial applications and chemical synthesis (Tian Dan-bi, 2008).

Self-Assembly and Liquid Crystal Phases

Research has explored the self-assembly of lyotropic liquid crystal phases in ternary systems including 1-Hexyl-2,3-dimethylimidazolium bromide. This compound's ability to form well-ordered lyotropic ionic liquid crystals, such as hexagonal and lamellar phases, demonstrates its potential in the development of new materials with unique properties (Li et al., 2010).

Corrosion Inhibition

Studies have also investigated the use of imidazolium-based ionic liquids, including derivatives of 1-Hexyl-2,3-dimethylimidazolium bromide, as inhibitors for mild steel corrosion in acidic solutions. The findings indicate the potential of these compounds in protective coatings and industrial applications where corrosion resistance is crucial (Subasree & Selvi, 2020).

Safety And Hazards

properties

IUPAC Name |

1-hexyl-2,3-dimethylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.BrH/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUDCAXDKIVTNY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370175 | |

| Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexyl-2,3-dimethylimidazolium bromide | |

CAS RN |

411222-01-0 | |

| Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587171.png)